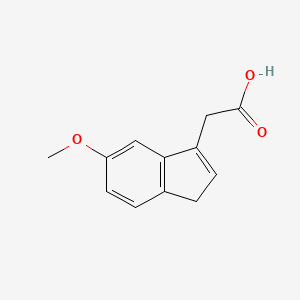

(5-Methoxy-1h-inden-3-yl)acetic acid

Description

Properties

CAS No. |

7508-00-1 |

|---|---|

Molecular Formula |

C12H12O3 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

2-(6-methoxy-3H-inden-1-yl)acetic acid |

InChI |

InChI=1S/C12H12O3/c1-15-10-5-4-8-2-3-9(6-12(13)14)11(8)7-10/h3-5,7H,2,6H2,1H3,(H,13,14) |

InChI Key |

LIOOAUQOIAMGLT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(CC=C2CC(=O)O)C=C1 |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of (5-Methoxy-1H-inden-3-yl)acetic acid is its antibacterial activity. Research has demonstrated that derivatives of this compound exhibit potent antibacterial effects against a range of Gram-positive and Gram-negative bacteria.

Synthesis and Evaluation

A series of studies have synthesized various derivatives of this compound and evaluated their antimicrobial properties. For instance, compounds derived from this structure were tested against multiple bacterial strains, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that many derivatives displayed minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin and streptomycin .

Table 1: Antimicrobial Activity of Derivatives

| Compound | MIC (µM) | MBC (µM) | Active Against |

|---|---|---|---|

| 5b | 0.56–12.50 | 2.08–16.67 | S. aureus, B. cereus |

| 5g | 3.00–12.28 | 4.09–16.31 | E. coli, P. aeruginosa |

| 5d | 1.88–2.12 | 3.52 | A. ochraceus, T. viride |

Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of this compound derivatives indicates that specific functional groups significantly enhance antibacterial potency. For example, the presence of the methoxy group at the 5-position of the indole ring has been shown to improve activity against resistant strains .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Methoxy group at position 5 | Increased activity |

| Replacement with butyric acid | Decreased activity |

| Introduction of phenylpropanoic acid | Moderate activity |

Potential Therapeutic Uses

Given its antibacterial properties, this compound may have potential therapeutic applications in treating infections caused by resistant bacterial strains. The ongoing development of derivatives aims to enhance efficacy while reducing toxicity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The table below compares (5-Methoxy-1H-inden-3-yl)acetic acid with key analogs, focusing on structural motifs, substituents, and biological relevance:

*Calculated based on inden core (C₉H₈) + substituents.

Key Observations:

- Indole/Indazole: Nitrogen-containing heterocycles enhance hydrogen-bonding capabilities, influencing receptor binding (e.g., NSAID activity) .

- Substituent Effects: Methoxy groups at the 5-position are conserved across analogs, suggesting a role in electronic modulation or steric effects.

Physicochemical Properties

- Lipophilicity : Indenyl derivatives generally exhibit lower log D values than indoles, as seen in tetrahydronaphthyridine-based drugs .

- Acid Dissociation (pKa) : The acetic acid moiety (pKa ~4.7) ensures ionization at physiological pH, enhancing solubility but limiting blood-brain barrier penetration .

Preparation Methods

Introduction of the Acetic Acid Side Chain

The acetic acid moiety at C3 is introduced via alkylation or ester hydrolysis . A two-step protocol is widely adopted:

-

Esterification : The indene carboxylate intermediate (e.g., methyl 5-methoxy-1H-indene-3-carboxylate) undergoes alkylation with methyl bromoacetate in dimethylformamide (DMF) using potassium tert-butoxide as a base. This yields methyl (5-methoxy-1H-inden-3-yl)acetate.

-

Saponification : The ester is hydrolyzed using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/methanol/water solvent system. Acidification with HCl precipitates the target acetic acid derivative.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Alkylation | KOtBu, DMF, 25°C, 4 h | 72 |

| Hydrolysis | LiOH, THF/MeOH/H₂O, 25°C, 4 h | 85 |

Methoxy Group Installation

The methoxy group at C5 is introduced either before or after indene cyclization , depending on the precursor’s stability:

-

Pre-cyclization method : Starting with 4-methoxybenzaldehyde derivatives, which are condensed with malonic acid esters to form cinnamate precursors. This ensures methoxy incorporation at the desired position but risks demethylation under harsh cyclization conditions.

-

Post-cyclization method : Direct O-methylation of 5-hydroxyindene intermediates using methyl iodide (CH₃I) and silver oxide (Ag₂O) in anhydrous acetone. This approach avoids side reactions but requires pure hydroxyindene substrates.

Optimization Challenges and By-Product Management

Regioselectivity in Cyclization

Phosphorus pentoxide-mediated cyclization often produces regioisomeric mixtures , particularly when electron-donating groups compete for directing effects. For example, incomplete cyclization of ethyl 4-methoxycinnamate may yield 5-methoxy-1H-indene-3-carboxylate (desired) alongside 7-methoxy isomers (undesired). Column chromatography with ethyl acetate/hexane (1:4) gradients effectively isolates the target isomer.

Ester Hydrolysis Side Reactions

Prolonged exposure to basic conditions during saponification risks demethylation of the methoxy group . Kinetic studies recommend limiting hydrolysis to 4 hours at 25°C, maintaining pH >12 to minimize acid-catalyzed side reactions.

Alternative Synthetic Routes and Emerging Methodologies

Palladium-Catalyzed Cross-Coupling

Recent advances employ Suzuki-Miyaura coupling to assemble the indene core from boronic esters and halogenated precursors. For instance, 3-bromo-5-methoxyindene reacts with methyl acrylate under Pd(PPh₃)₄ catalysis to install the acetic acid side chain. While this method enhances modularity, yields remain suboptimal (50–60%) due to competing β-hydride elimination.

Enzymatic Hydrolysis

Pilot studies explore lipase-mediated hydrolysis of indenyl acetate esters in aqueous buffers. Candida antarctica lipase B (CAL-B) achieves 90% conversion at 37°C, offering a greener alternative to traditional saponification.

Analytical Characterization and Quality Control

Critical analytical data for this compound include:

Q & A

Q. What are the key physicochemical properties of (5-Methoxy-1H-inden-3-yl)acetic acid relevant to experimental design?

- Methodological Answer : The compound’s molecular weight, solubility, and stability are critical for experimental reproducibility. While direct data for this compound is limited, analogs like 5-Hydroxyindole-3-acetic acid (C₁₀H₉NO₃, MW 191.18) and 5-Methoxy-2-methyl-3-indoleacetic acid (C₁₂H₁₃NO₃, MW 231.24) provide insights . Key properties include:

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Based on structurally similar compounds (e.g., 5-Methoxyindole-3-acetic acid), follow these protocols:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .

- Storage : Store in airtight containers at –20°C, protected from light .

- Disposal : Classify as hazardous waste (WGK 3 for analogs) and incinerate .

Advanced Research Questions

Q. How can the purity of this compound be assessed?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Reverse-phase C18 column, UV detection at 254 nm (optimize gradient elution with acetonitrile/water + 0.1% formic acid) .

- NMR : Confirm structural integrity via ¹H/¹³C NMR (e.g., methoxy singlet at ~3.8 ppm, indenyl protons at 6.5–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ or [M-H]⁻) .

- TLC : Silica gel plates with ethyl acetate/hexane (3:7); visualize under UV or iodine vapor .

Q. What synthetic routes are available for preparing this compound?

- Methodological Answer : Two optimized pathways are proposed:

- Pathway 1 :

Friedel-Crafts Acylation : React 5-methoxyindene with chloroacetic acid in the presence of AlCl₃ .

Hydrolysis : Convert the intermediate ester to the carboxylic acid using NaOH/EtOH .

- Pathway 2 :

Suzuki Coupling : Link methoxy-substituted indenyl boronic acid to a bromoacetic acid derivative .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) .

Q. How does stereochemistry influence the biological activity of this compound?

- Methodological Answer : Stereochemistry at the indenyl or acetic acid moiety can alter receptor binding. For example:

- Enantiomer Separation : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol) or enzymatic resolution .

- Activity Testing : Compare IC₅₀ values of enantiomers in receptor-binding assays (e.g., RORγt inhibition for analogs) .

- Case Study : The (R)-enantiomer of TAK-828F showed 10× higher RORγt inverse agonism than the (S)-form .

Q. What are common sources of variability in experimental data, and how can they be mitigated?

- Methodological Answer : Key factors and solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.